
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is a synthetic derivative of caffeine, characterized by the presence of a styryl group substituted with dimethoxy and methyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine typically involves the following steps:
Starting Materials: The synthesis begins with caffeine and 2,4-dimethoxy-3-methylbenzaldehyde.
Reaction: A Wittig reaction is employed to form the styryl group. This involves the reaction of the benzaldehyde with a phosphonium ylide derived from triphenylphosphine and an appropriate alkyl halide.
Conditions: The reaction is carried out in an inert atmosphere, often using solvents like dichloromethane or tetrahydrofuran, and requires a strong base such as sodium hydride or potassium tert-butoxide.
Industrial Production Methods
While specific industrial methods for producing this compound are not well-documented, large-scale synthesis would likely involve optimization of the Wittig reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the styryl group to an ethyl group.
Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or sodium ethoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of quinones or other oxidized derivatives.
Reduction: Conversion to ethyl-substituted caffeine derivatives.
Substitution: Formation of various substituted caffeine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a model compound to study the effects of styryl substitution on caffeine’s chemical properties.
Biology: Investigated for its potential biological activities, including antioxidant and anti-inflammatory effects.
Medicine: Explored for its potential therapeutic effects, particularly in neuroprotection and cancer treatment.
Mechanism of Action
The mechanism of action of (E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine involves its interaction with various molecular targets:
Molecular Targets: The compound may interact with adenosine receptors, similar to caffeine, but with altered binding affinity due to the styryl substitution.
Pathways Involved: It may influence signaling pathways related to oxidative stress, inflammation, and cell proliferation.
Comparison with Similar Compounds
Similar Compounds
8-Styrylcaffeine: A simpler derivative without the dimethoxy and methyl substitutions.
8-(2,4-Dimethoxystyryl)caffeine: Lacks the methyl group on the styryl moiety.
8-(3-Methylstyryl)caffeine: Lacks the dimethoxy groups on the styryl moiety.
Uniqueness
(E)-8-(2,4-Dimethoxy-3-methylstyryl)caffeine is unique due to the combined presence of dimethoxy and methyl groups on the styryl moiety, which may confer distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
155271-25-3 |
|---|---|
Molecular Formula |
C19H22N4O4 |
Molecular Weight |
370.4 g/mol |
IUPAC Name |
8-[(E)-2-(2,4-dimethoxy-3-methylphenyl)ethenyl]-1,3,7-trimethylpurine-2,6-dione |
InChI |
InChI=1S/C19H22N4O4/c1-11-13(26-5)9-7-12(16(11)27-6)8-10-14-20-17-15(21(14)2)18(24)23(4)19(25)22(17)3/h7-10H,1-6H3/b10-8+ |
InChI Key |
ROUAPUNGPKQONG-CSKARUKUSA-N |
Isomeric SMILES |
CC1=C(C=CC(=C1OC)/C=C/C2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC |
Canonical SMILES |
CC1=C(C=CC(=C1OC)C=CC2=NC3=C(N2C)C(=O)N(C(=O)N3C)C)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


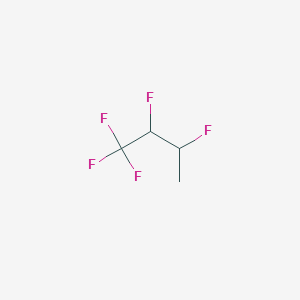
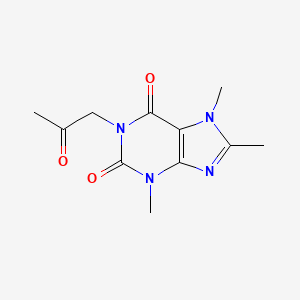
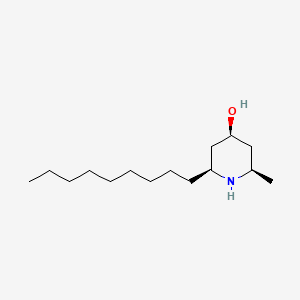
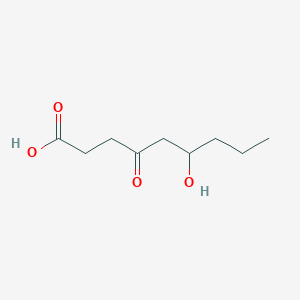
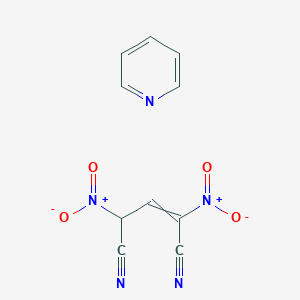

![{[4-(Acetyloxy)phenyl]methyl}(triphenyl)phosphanium bromide](/img/structure/B14281195.png)


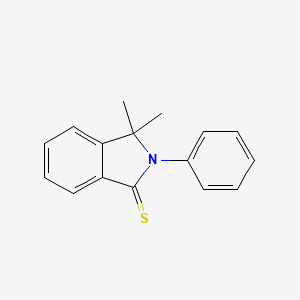

![{[(2-Bromoethyl)carbamoyl]sulfanyl}acetic acid](/img/structure/B14281223.png)
![4-[(E)-(8-Aminoquinolin-5-yl)diazenyl]benzoic acid](/img/structure/B14281248.png)

